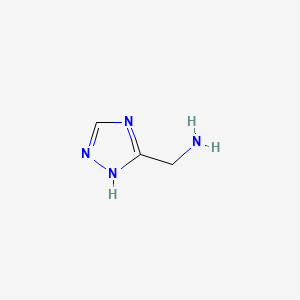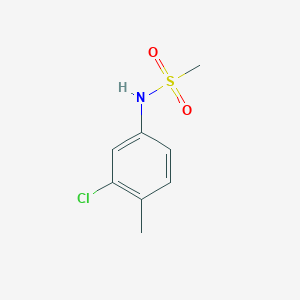
1H-1,2,4-Triazol-3-methanamin
Übersicht
Beschreibung
1H-1,2,4-Triazole-3-methanamine is a chemical compound . It is a derivative of triazole, which is a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has been a subject of interest in the field of medicinal and pharmaceutical chemistry . Various methods have been developed over the past 20 years, including the use of amide hydrazones and dimethyl or diethyl ester to synthesize 2-aryl-3,5-disubstituted-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of 1H-1,2,4-Triazole-3-methanamine can be obtained from various databases .Chemical Reactions Analysis
1H-1,2,4-Triazole-3-methanamine can participate in various chemical reactions. For instance, it can be used as a reactant in the preparation of peptidomimetics .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,4-Triazole-3-methanamine include a melting point of 225 °C and a boiling point of 313.2±44.0 °C .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen, die eine Triazolstruktur enthalten, wie z. B. 1H-1,2,4-Triazol-3-methanamin, zeigen eine breite biologische Aktivität, einschließlich antibakterieller Aktivität . Sie können bei der Entwicklung neuer Medikamente zur Bekämpfung verschiedener mikrobieller Infektionen eingesetzt werden .
Entzündungshemmende und analgetische Aktivität
Es wurde festgestellt, dass Triazolverbindungen entzündungshemmende und analgetische Wirkungen besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente .
Antitumoraktivität
This compound und ähnliche Verbindungen haben eine Antitumoraktivität gezeigt, d. h. sie können die Entwicklung von Tumoren hemmen . Dies macht sie zu potenziellen Kandidaten für die Krebsbehandlung .
Antimalariaaktivität
Es wurde festgestellt, dass Triazolverbindungen eine Antimalariaaktivität besitzen . Sie könnten bei der Entwicklung neuer Medikamente zur Bekämpfung von Malaria eingesetzt werden .
Antivirale Aktivität
Triazolverbindungen haben eine antivirale Aktivität gezeigt . Sie könnten bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden .
Antiproliferative Aktivität
Triazolverbindungen haben eine antiproliferative Aktivität gezeigt, d. h. sie können das Zellwachstum hemmen . Diese Eigenschaft könnte bei der Entwicklung von Behandlungen für Erkrankungen nützlich sein, die durch abnormen Zellwachstum gekennzeichnet sind .
Verwendung in Suzuki-Miyaura-Reaktionen
3-(Aminomethyl)-1,2,4-Triazol wird als Zwischenprodukt in Suzuki-Miyaura-Reaktionen verwendet . Diese Reaktionen sind eine Art von Kreuzkupplungsreaktion, die in der organischen Chemie zur Synthese komplexer organischer Verbindungen eingesetzt wird .
Katalysator für die Amidierung und Veresterung von Carbonsäuren
3-(Aminomethyl)-1,2,4-Triazol kann als effektiver Katalysator für die Amidierung und Veresterung von Carbonsäuren wirken . Dies macht es wertvoll bei der Synthese einer breiten Palette organischer Verbindungen .
Wirkmechanismus
Target of Action
1H-1,2,4-Triazole-3-methanamine, also known as 3-(Aminomethyl)-1,2,4-triazole, is a compound that has been found to interact with various targets in the body. One of the primary targets of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that triazole compounds, in general, have the ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests that 1H-1,2,4-Triazole-3-methanamine may interact with its targets in a similar manner.
Biochemical Pathways
Given its interaction with carbonic anhydrase 2, it is likely that it may influence pathways related to the regulation of ph and the transport of carbon dioxide in the body .
Pharmacokinetics
It is known that the compound’s structure facilitates its interaction with various biological targets, which may influence its bioavailability .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Therefore, it is possible that 1H-1,2,4-Triazole-3-methanamine may have similar effects.
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 1H-1,2,4-Triazole-3-methanamine and other triazole derivatives could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Relevant Papers Several papers have been published on the topic of 1H-1,2,4-Triazole-3-methanamine and related compounds .
Biochemische Analyse
Biochemical Properties
1H-1,2,4-Triazole-3-methanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . By inhibiting these enzymes, 1H-1,2,4-Triazole-3-methanamine can modulate the breakdown of complex polysaccharides into glucose, thereby influencing glucose levels in the body. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further affecting various biochemical pathways.
Cellular Effects
1H-1,2,4-Triazole-3-methanamine has been observed to impact various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Moreover, 1H-1,2,4-Triazole-3-methanamine has been shown to alter cell signaling pathways, which can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 1H-1,2,4-Triazole-3-methanamine involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it binds to the iron in the heme moiety of cytochrome P450 enzymes, affecting their activity . Additionally, 1H-1,2,4-Triazole-3-methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-1,2,4-Triazole-3-methanamine can change over time. This compound is known for its stability, but it can undergo degradation under certain conditions . Long-term studies have shown that 1H-1,2,4-Triazole-3-methanamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the long-term impact of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1H-1,2,4-Triazole-3-methanamine vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefit is achieved.
Metabolic Pathways
1H-1,2,4-Triazole-3-methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . This compound can also affect metabolic flux by altering the levels of key metabolites. For instance, by inhibiting alpha-amylase and alpha-glucosidase, 1H-1,2,4-Triazole-3-methanamine can reduce the production of glucose from polysaccharides, thereby influencing overall metabolic balance.
Transport and Distribution
Within cells and tissues, 1H-1,2,4-Triazole-3-methanamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, this compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. The distribution of 1H-1,2,4-Triazole-3-methanamine is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1H-1,2,4-Triazole-3-methanamine is an important factor in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 1H-1,2,4-Triazole-3-methanamine is essential for elucidating its precise mechanism of action.
Eigenschaften
IUPAC Name |
1H-1,2,4-triazol-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-1-3-5-2-6-7-3/h2H,1,4H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPSDPCROOMBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330211 | |
| Record name | 1H-1,2,4-Triazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58502-29-7 | |
| Record name | 1H-1,2,4-Triazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is a key application of 1H-1,2,4-Triazole-3-methanamine in organic synthesis?
A1: 1H-1,2,4-Triazole-3-methanamine serves as a valuable building block in synthesizing hexahydropyrazino[2,3-e]pyrazines. [, ] This heterocyclic scaffold is found in various bioactive compounds, making this synthetic route potentially significant for medicinal chemistry.
Q2: Can you describe an improved method for producing 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride, a compound closely related to 1H-1,2,4-Triazole-3-methanamine?
A2: Yes, a study outlines an improved method for producing 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride. [] This method involves reacting aminoguanidine bicarbonate with phthalimidoglycine in the presence of hydrochloric acid. The reaction mixture is heated, followed by treatment with sodium carbonate and subsequent hydrolysis with hydrochloric acid to yield the desired product. This improved process potentially offers higher yields and purity compared to previous methods.
Q3: Where can I find more information about the synthesis and applications of these compounds?
A3: For further details on the synthesis and applications, please refer to the following research papers:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)









![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)


